molecular formula C18H10ClN3OS3 B2817707 3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 476642-19-0

3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No. B2817707
CAS RN: 476642-19-0
M. Wt: 415.93
InChI Key: MCOJZJZTHQHFOV-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential anti-tubercular activity . They are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .

Scientific Research Applications

Cancer Treatment

The compound has been found to have potential applications in cancer treatment. It has been used in the synthesis of platinum(IV) prodrugs designed to target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These prodrugs have shown high cytotoxicity against various cancer cell lines, especially cisplatin-resistant non-small-cell lung and ovarian cancer cells .

Antimicrobial Activity

Thiazole derivatives, which this compound is a part of, have been found to have antimicrobial properties . They have been used in the synthesis of new anti-tubercular compounds, with some showing better inhibition potency against M. tuberculosis .

Anti-inflammatory Activity

Thiazole derivatives have also been found to have anti-inflammatory properties . This suggests that the compound could potentially be used in the treatment of conditions characterized by inflammation.

Antioxidant Activity

The compound could potentially have antioxidant properties, as thiazole derivatives have been found to exhibit such activity . Antioxidants are crucial in protecting the body from damage by free radicals, unstable molecules that can cause cell damage.

Anti-Alzheimer’s Activity

Thiazole derivatives have been found to have anti-Alzheimer’s activity . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease.

Antihypertensive Activity

Thiazole derivatives have also been found to have antihypertensive properties . This suggests that the compound could potentially be used in the treatment of high blood pressure.

Industrial Applications

The compound could potentially have industrial applications. Thiazole derivatives have been used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .

Research Tool

The compound could potentially be used as a research tool. It could be used in the study of apoptosis and DNA repair mechanisms, particularly in the context of cancer research .

Future Directions

The future directions for research on benzothiazole derivatives could include further exploration of their anti-tubercular activity, investigation of other potential therapeutic applications, and development of more efficient synthesis methods .

properties

IUPAC Name

3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10ClN3OS3/c1-8-20-14-12(24-8)7-6-10-15(14)26-18(21-10)22-17(23)16-13(19)9-4-2-3-5-11(9)25-16/h2-7H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCOJZJZTHQHFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10ClN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

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